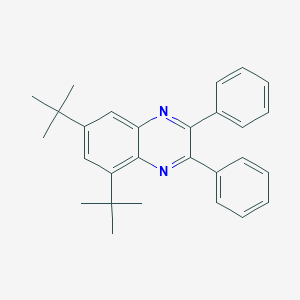

5,7-Ditert-butyl-2,3-diphenylquinoxaline

Descripción

5,7-Ditert-butyl-2,3-diphenylquinoxaline is a quinoxaline derivative featuring bulky tert-butyl substituents at the 5- and 7-positions and phenyl groups at the 2- and 3-positions. Quinoxalines are nitrogen-containing heterocycles widely studied for their tunable electronic properties, structural versatility, and applications in materials science, sensors, and corrosion inhibition . This article examines its structural, electronic, and functional distinctions relative to these analogs, emphasizing substituent effects on reactivity, photophysical properties, and applications.

Propiedades

Fórmula molecular |

C28H30N2 |

|---|---|

Peso molecular |

394.5g/mol |

Nombre IUPAC |

5,7-ditert-butyl-2,3-diphenylquinoxaline |

InChI |

InChI=1S/C28H30N2/c1-27(2,3)21-17-22(28(4,5)6)26-23(18-21)29-24(19-13-9-7-10-14-19)25(30-26)20-15-11-8-12-16-20/h7-18H,1-6H3 |

Clave InChI |

MVRDHTMNKYCLLT-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C2C(=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C |

SMILES canónico |

CC(C)(C)C1=CC(=C2C(=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Key Properties

Reaction Selectivity

Competition experiments in nebulizer-mediated syntheses reveal substituent effects on product ratios. For instance, methyl groups at the 6-position (6-CH3-2,3-diphenylquinoxaline) favor formation over bromo or nitro analogs due to reduced steric and electronic hindrance .

Table 2: Substituent Impact on Reaction Outcomes

| Precursor (X) | Product Ratio (Q : XQ)<sup>†</sup> | Rationale | Reference |

|---|---|---|---|

| CH3 | 2.16 : 1 | Steric tolerance of methyl group | |

| Br | 0.23 : 1 | Electron-withdrawing effect | |

| Cl | 0.40 : 1 | Moderate EWG impact |

<sup>†</sup> Q = 2,3-diphenylquinoxaline; XQ = 6-substituted derivative.

Fluorescent Sensors

6,7-Diamino-2,3-diphenylquinoxaline macrocycles exhibit solvent-dependent fluorescence:

- Aprotic solvents : Emission at 450 nm (blue) with high quantum yields.

- Protic solvents: Red shift to 520 nm (green) due to protonation at amino sites . In contrast, tert-butyl groups in 5,7-ditert-butyl-2,3-diphenylquinoxaline may suppress protonation-dependent shifts, favoring stability in hydrophobic environments.

Photovoltaics

5,8-Dithien-2-yl-2,3-diphenylquinoxaline-based copolymers achieve narrow bandgaps (~1.5 eV) for efficient light harvesting in solar cells . The 5,7-ditert-butyl analog’s steric bulk may hinder π-stacking, reducing charge recombination losses.

Corrosion Inhibition

6-Substituted derivatives (e.g., 6-NO2, 6-CH3) inhibit mild steel corrosion in acidic media via adsorption. The order of efficacy (Q-H > Q-CH3 > Q-NO2) suggests electron-donating groups enhance surface binding .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.